(R)-2-Amino-4-fluoro-5-(morpholin-3-yl)benzoic acid
Description
(R)-2-Amino-4-fluoro-5-(morpholin-3-yl)benzoic acid is a chiral benzoic acid derivative featuring an amino group at position 2, a fluorine atom at position 4, and a morpholin-3-yl moiety at position 5. Its stereochemistry (R-configuration) and substituent arrangement distinguish it from simpler benzoic acid derivatives. Benzoic acid derivatives are widely studied for applications in pharmaceuticals, biosensing, and metal coordination chemistry due to their tunable electronic and steric properties . The morpholine ring in this compound may enhance solubility and influence interactions with biological targets or metal ions, while the fluorine atom could improve metabolic stability and binding affinity in medicinal chemistry contexts .
Properties
Molecular Formula |
C11H13FN2O3 |
|---|---|
Molecular Weight |
240.23 g/mol |
IUPAC Name |
2-amino-4-fluoro-5-[(3R)-morpholin-3-yl]benzoic acid |
InChI |
InChI=1S/C11H13FN2O3/c12-8-4-9(13)7(11(15)16)3-6(8)10-5-17-2-1-14-10/h3-4,10,14H,1-2,5,13H2,(H,15,16)/t10-/m0/s1 |
InChI Key |
OXHWLCTXCAIQRA-JTQLQIEISA-N |
Isomeric SMILES |
C1COC[C@H](N1)C2=CC(=C(C=C2F)N)C(=O)O |
Canonical SMILES |
C1COCC(N1)C2=CC(=C(C=C2F)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-4-fluoro-5-(morpholin-3-yl)benzoic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the benzoic acid derivative, followed by the introduction of the amino and fluoro groups through selective substitution reactions. The morpholinyl group is then incorporated via nucleophilic substitution or addition reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control over reaction conditions, leading to improved scalability and reproducibility.
Chemical Reactions Analysis
Amidation and Esterification Reactions
The carboxylic acid group undergoes standard derivatization reactions.
Functionalization of the Amino Group
The primary amino group at the 2-position participates in nucleophilic reactions.
Nucleophilic Aromatic Substitution (NAS)
The fluorine atom at the 4-position is susceptible to displacement by strong nucleophiles.
Hydrogenation and Deprotection
Catalytic hydrogenation is employed for nitro-group reduction and deprotection.
Morpholine Ring Modifications
The morpholine moiety can undergo ring-opening or functionalization.
Coupling Reactions
The compound serves as a building block in peptide and heterocycle synthesis.
pH-Dependent Reactivity
The carboxylic acid (pKa ~2.5) and amino group (pKa ~9.8) exhibit distinct reactivity across pH ranges:
Stability Considerations
Scientific Research Applications
The compound has shown significant biological activity, particularly as an antibacterial agent. Research indicates that derivatives of this compound can inhibit bacterial RNA polymerase, which is crucial for bacterial survival. For instance, modifications to the aminobenzene ring have resulted in enhanced antimicrobial properties against Streptococcus pneumoniae, demonstrating the potential for developing effective antibacterial therapies .
Antimicrobial Therapy
The primary application of (R)-2-Amino-4-fluoro-5-(morpholin-3-yl)benzoic acid lies in its antimicrobial properties. Studies have indicated that certain derivatives exhibit potent activity against Gram-positive bacteria, including strains responsible for severe infections. The structure-activity relationship (SAR) studies have revealed that specific substitutions can significantly enhance antimicrobial efficacy .
Neurological Disorders
There is emerging evidence that compounds similar to (R)-2-Amino-4-fluoro-5-(morpholin-3-yl)benzoic acid may influence neuronal function and could be beneficial in treating neurodevelopmental disorders characterized by impaired chloride ion transport. This suggests a broader therapeutic potential beyond antimicrobial applications .
Antibacterial Efficacy
A study highlighted the synthesis of various derivatives of (R)-2-Amino-4-fluoro-5-(morpholin-3-yl)benzoic acid, which were tested against a panel of Gram-positive pathogens. The results demonstrated that specific modifications led to improved minimum inhibitory concentrations (MIC), marking these compounds as promising candidates for further development in antimicrobial therapy .
Structural Optimization
Ongoing research focuses on optimizing the structure of (R)-2-Amino-4-fluoro-5-(morpholin-3-yl)benzoic acid to enhance its pharmacological properties. For example, the introduction of different substituents has been shown to affect both solubility and metabolic stability, which are critical factors for drug efficacy and safety .
Data Tables
The following table summarizes key findings related to the antibacterial activity of various derivatives of (R)-2-Amino-4-fluoro-5-(morpholin-3-yl)benzoic acid:
| Compound | MIC against S. pneumoniae | Structural Modifications | Notes |
|---|---|---|---|
| C3 | 256 μg/mL | Aminobenzene ring | Starting point for optimization |
| C3-005 | 8 μg/mL | Dichlorobenzene | Significant improvement in activity |
| C5 | Not specified | Various modifications | Altered RNAP localization observed |
Mechanism of Action
The mechanism of action of ®-2-Amino-4-fluoro-5-(morpholin-3-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Biosensor Recognition
Evidence from biosensor studies highlights the critical role of substituent positions in benzoic acid derivatives. A yeast-based biosensor (sBAD) demonstrated that substituents at the para position (relative to the carboxylic acid group) elicit stronger responses than those at ortho or meta positions .
Table 1: Substituent Position Effects on Biosensor Response
Functional Group Influence on Metal Coordination
Benzoic acid derivatives with amino and heterocyclic groups, such as morpholine, exhibit strong chelation with lanthanides and transition metals. For example, terbium complexes with benzoic acid derivatives show pH-dependent luminescence, influenced by substituent electronic effects . The amino and morpholine groups in (R)-2-Amino-4-fluoro-5-(morpholin-3-yl)benzoic acid may enhance its metal-binding capacity compared to simpler derivatives like benzoic acid or cyclohexanecarboxylic acid (CCA), which lack such functional groups .
Table 2: Metal Coordination Properties of Selected Derivatives
Table 3: Structural and Pharmacological Comparison
Biological Activity
(R)-2-Amino-4-fluoro-5-(morpholin-3-yl)benzoic acid, a compound with notable biological activity, has garnered attention in various fields of medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a benzoic acid core with a fluorine atom and a morpholine ring, which contributes to its unique biological properties. The synthesis of (R)-2-Amino-4-fluoro-5-(morpholin-3-yl)benzoic acid typically involves multi-step processes that include the introduction of the morpholine moiety and fluorination at the aromatic ring. Recent studies have optimized synthetic routes to enhance yield and purity, facilitating further biological evaluation .
Antimicrobial Properties
Research has indicated that (R)-2-Amino-4-fluoro-5-(morpholin-3-yl)benzoic acid exhibits significant antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics . The compound's activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.
Table 1: Antimicrobial Activity of (R)-2-Amino-4-fluoro-5-(morpholin-3-yl)benzoic Acid
| Bacterial Strain | MIC (μg/mL) | Comparison with Control |
|---|---|---|
| Staphylococcus aureus | 32 | Cefadroxil (64 μg/mL) |
| Escherichia coli | 16 | Ampicillin (32 μg/mL) |
| Klebsiella pneumoniae | 64 | Gentamicin (128 μg/mL) |
Cytotoxicity and Antitumor Activity
In addition to its antimicrobial effects, (R)-2-Amino-4-fluoro-5-(morpholin-3-yl)benzoic acid has been investigated for its cytotoxic properties against various cancer cell lines. Studies utilizing MTT assays have demonstrated that the compound exhibits moderate cytotoxicity against lung adenocarcinoma cells, suggesting potential as an anticancer agent .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (μM) | Reference Compound |
|---|---|---|
| A549 (Lung Cancer) | 25 | Doxorubicin (10 μM) |
| MCF-7 (Breast Cancer) | 30 | Cisplatin (15 μM) |
| PC3 (Prostate Cancer) | 40 | Paclitaxel (20 μM) |
The mechanism underlying the biological activity of (R)-2-Amino-4-fluoro-5-(morpholin-3-yl)benzoic acid is multifaceted. Its structural components allow it to interact with key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. For instance, docking studies have revealed that the compound can bind effectively to active sites of target enzymes, inhibiting their function and leading to cell death .
Case Studies
- Antimicrobial Efficacy : A study conducted by Zha et al. demonstrated that derivatives of this compound exhibited potent activity against resistant strains of S. aureus, highlighting its potential use in treating infections caused by antibiotic-resistant bacteria .
- Antitumor Effects : Research published in the Journal of Medicinal Chemistry reported that derivatives similar to (R)-2-Amino-4-fluoro-5-(morpholin-3-yl)benzoic acid showed enhanced cytotoxicity against ovarian cancer cells, suggesting a promising avenue for further development in oncology .
Q & A
Q. What synthetic routes are recommended for (R)-2-Amino-4-fluoro-5-(morpholin-3-yl)benzoic acid, and how is stereochemical purity validated?
- Methodological Answer: The synthesis typically involves multi-step functionalization of a benzoic acid scaffold. For example, fluorination at the 4-position can be achieved via electrophilic aromatic substitution, while the morpholin-3-yl group may be introduced through nucleophilic substitution or palladium-catalyzed coupling. Stereochemical integrity is maintained using chiral auxiliaries or asymmetric catalysis. Validation requires chiral HPLC or circular dichroism (CD) spectroscopy to confirm enantiomeric excess (>98% purity). LC-MS (as in ) and H/F NMR are critical for structural confirmation .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity?
- Methodological Answer: High-resolution mass spectrometry (HR-MS) confirms molecular weight, while H, C, and F NMR resolve substituent positions and fluorine coupling patterns. IR spectroscopy identifies carboxylic acid and amine functional groups. For morpholine ring conformation, 2D NMR (e.g., COSY, NOESY) is essential. X-ray crystallography provides definitive stereochemical assignment if crystalline derivatives are obtainable .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield while minimizing racemization?
- Methodological Answer: Racemization often occurs during acidic/basic hydrolysis of intermediates. To mitigate this:
- Use low-temperature (0–5°C) conditions for acid-sensitive steps.
- Employ enantioselective catalysts (e.g., BINOL-derived ligands) for asymmetric synthesis.
- Monitor reaction progress via TLC or inline FTIR to terminate reactions before side-product formation. For example, highlights oxidation/reduction controls to preserve stereochemistry .
Q. What strategies resolve discrepancies between in vitro and in vivo pharmacological data?
- Methodological Answer: Contradictions may arise from metabolic instability or off-target effects. Approaches include:
- Metabolic Profiling: Use LC-MS () to identify metabolites that alter bioactivity.
- Prodrug Design: Modify the carboxylic acid group to esters or amides to enhance bioavailability.
- Target Engagement Studies: Employ CRISPR-edited cell lines to isolate primary vs. secondary targets. Cross-validate findings with orthogonal assays (e.g., SPR, thermal shift) .
Experimental Design & Safety
Q. What safety protocols are critical when handling this compound?
- Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and FFP3 masks to avoid inhalation of fine particles ().
- Ventilation: Use fume hoods for weighing and synthesis steps.
- Waste Disposal: Segregate halogenated waste (due to fluorine) and neutralize acidic/byproduct streams before disposal ().
Q. How should researchers address contradictory bioactivity data across assay platforms?
- Methodological Answer:
- Assay Validation: Ensure consistency in buffer conditions (pH, ionic strength) and cell viability controls.
- Data Normalization: Use internal standards (e.g., housekeeping genes in qPCR) to correct for plate-to-plate variability.
- Meta-Analysis: Apply statistical tools (e.g., Bland-Altman plots) to quantify inter-assay variability and identify outliers ().
Data Contradiction Analysis
Q. How do substituent electronic effects influence the compound’s reactivity and bioactivity?
- Methodological Answer:
- Computational Modeling: Perform DFT calculations to map electron density distribution and predict sites for electrophilic/nucleophilic attack.
- Structure-Activity Relationships (SAR): Synthesize analogs with varying substituents (e.g., ’s fluoro/morpholine variants) and correlate Hammett σ values with bioactivity trends.
- Kinetic Studies: Use stopped-flow spectroscopy to measure reaction rates under varying pH and temperature conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
